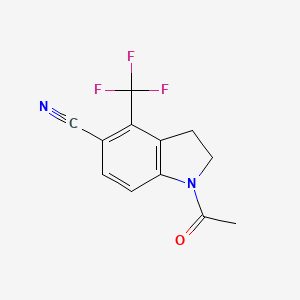
1-Acetyl-4-(trifluoromethyl)indoline-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acetyl-4-(trifluoromethyl)indoline-5-carbonitrile is a chemical compound with the molecular formula C12H9F3N2O and a molecular weight of 254.21 g/mol . This compound is part of the indoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Métodos De Preparación
The synthesis of 1-Acetyl-4-(trifluoromethyl)indoline-5-carbonitrile typically involves the reaction of indoline derivatives with acetylating agents and trifluoromethylating reagents. One common synthetic route includes the following steps:
Starting Material: Indoline derivative.
Acetylation: The indoline derivative is acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Trifluoromethylation: The acetylated indoline is then reacted with a trifluoromethylating reagent such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI).
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
1-Acetyl-4-(trifluoromethyl)indoline-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C) or copper(I) iodide (CuI). Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Acetyl-4-(trifluoromethyl)indoline-5-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Mecanismo De Acción
The mechanism of action of 1-Acetyl-4-(trifluoromethyl)indoline-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to bind to and modulate the activity of various enzymes and receptors. For example, it may inhibit the activity of certain enzymes involved in viral replication or cancer cell proliferation, leading to its antiviral or anticancer effects .
Comparación Con Compuestos Similares
1-Acetyl-4-(trifluoromethyl)indoline-5-carbonitrile can be compared with other indoline derivatives, such as:
1-Acetylindoline: Lacks the trifluoromethyl and nitrile groups, resulting in different chemical and biological properties.
4-(Trifluoromethyl)indoline-5-carbonitrile: Lacks the acetyl group, which affects its reactivity and biological activity.
1-Acetyl-4-(methyl)indoline-5-carbonitrile: The trifluoromethyl group is replaced by a methyl group, leading to different chemical behavior and biological effects.
The presence of the trifluoromethyl and nitrile groups in this compound imparts unique properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H9F3N2O |
|---|---|
Peso molecular |
254.21 g/mol |
Nombre IUPAC |
1-acetyl-4-(trifluoromethyl)-2,3-dihydroindole-5-carbonitrile |
InChI |
InChI=1S/C12H9F3N2O/c1-7(18)17-5-4-9-10(17)3-2-8(6-16)11(9)12(13,14)15/h2-3H,4-5H2,1H3 |
Clave InChI |
YBIKOMJHGXMMBN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CCC2=C1C=CC(=C2C(F)(F)F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


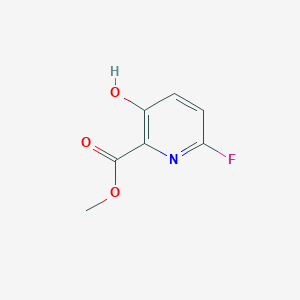



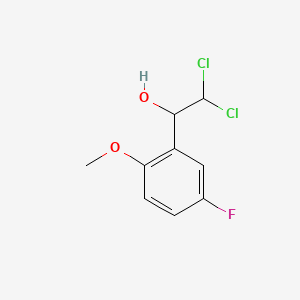


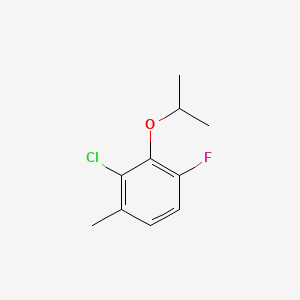
![4-[2-[7-[3-[6-(2,5-Dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B14023241.png)
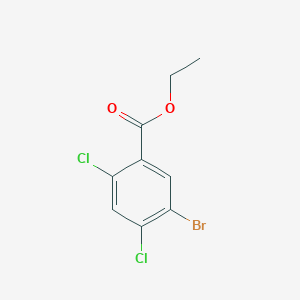
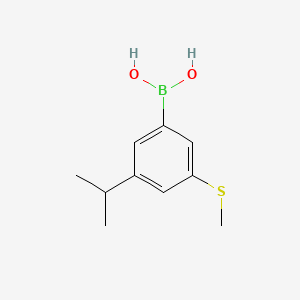
![4'-Bromo-2',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B14023252.png)

![(5'R,8S,9S,10R,11S,13S,14S,17R)-11-Hydroxy-10,13-dimethyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrodispiro[cyclopenta[A]phenanthrene-17,4'-[1,3]dioxolane-5',4''-[1,3]dioxolan]-3(2H)-one](/img/structure/B14023263.png)
